REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([NH:6][C:7]([NH2:9])=[O:8])=[O:5])#[N:2].[CH:10](=O)[CH3:11].C(O)(=O)C.C([O-])(=O)C.[NH4+]>CN(C)C=O.[C].[Pd]>[C:1]([CH:3]([CH2:10][CH3:11])[C:4]([NH:6][C:7]([NH2:9])=[O:8])=[O:5])#[N:2] |f:3.4,6.7|
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Name
|
|
Quantity
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38.7 g
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Type
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reactant
|
Smiles
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C(#N)CC(=O)NC(=O)N
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Name
|
|
Quantity
|
18.8 mL
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Type
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reactant
|
Smiles
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C(C)=O
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Name
|
|
Quantity
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3.43 mL
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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2.31 g
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Type
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reactant
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Smiles
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C(C)(=O)[O-].[NH4+]
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Name
|
|
Quantity
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77.4 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
|
palladium carbon
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Quantity
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0.78 g
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Type
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catalyst
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Smiles
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[C].[Pd]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The catalyst was filtered off
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Type
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ADDITION
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Details
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Water (350 ml) was added to the filtrate
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Type
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CUSTOM
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Details
|
precipitation of crystals
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Type
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FILTRATION
|
Details
|
The crystals were collected by filtration
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(=O)NC(=O)N)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |